N-benzyl-2-bromobenzamide
Description
Properties
IUPAC Name |
N-benzyl-2-bromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIYIJWJYXUFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350762 | |
| Record name | N-benzyl-2-bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824610 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
82082-50-6 | |
| Record name | N-benzyl-2-bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amidation of 2-Bromobenzoic Acid with Benzylamine
The classical and most straightforward method to prepare this compound is the direct coupling of 2-bromobenzoic acid with benzylamine. This reaction typically requires activation of the carboxylic acid group to facilitate amide bond formation.
- Activation Agents : Common activating reagents include dicyclohexylcarbodiimide (DCC) or isobutyl chloroformate (IBCF) in the presence of catalytic 4-dimethylaminopyridine (DMAP) or N,N-dimethylaminopyridine.
- Solvents : Dry dichloromethane (CH2Cl2) or tetrahydrofuran (THF) are frequently used.
- Conditions : The reaction is carried out under anhydrous conditions, typically at room temperature or slightly elevated temperatures to improve yield.
- Work-up : After reaction completion, the mixture is filtered to remove urea byproducts (in the case of DCC), washed, and purified by recrystallization or chromatography.
This method is well-documented for preparing N-benzylbenzamide derivatives, including halogenated analogs such as 2-bromobenzamide.
Bromination of N-benzylbenzamide Precursors
An alternative approach involves starting from N-benzylbenzamide and introducing the bromine substituent at the ortho position via electrophilic aromatic substitution.
- Reagents : Bromination agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
- Solvent : Carbon tetrachloride (CCl4) or other non-polar solvents.
- Conditions : Controlled temperature and light or heat to initiate radical bromination.
- Advantages : This method allows selective bromination at the benzylic or aromatic position depending on conditions, enabling synthesis of this compound from the parent amide.
Microwave-Assisted Copper-Catalyzed Coupling
A more modern and efficient method involves copper-catalyzed coupling reactions under microwave irradiation.
- Catalyst : Copper(II) acetate monohydrate (Cu(OAc)2·H2O).
- Base : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
- Solvent : Ethanol (EtOH).
- Procedure : 2-Bromobenzamide derivatives are reacted with benzylamine or other amines under sealed microwave conditions at 130 °C for 20 minutes.
- Outcome : This method yields this compound derivatives efficiently, tolerating various N-substituents and providing better yields compared to some traditional methods.
Multi-Step Synthetic Routes for Functionalized Derivatives
In research focused on medicinal chemistry and compound libraries, this compound derivatives are prepared via multi-step syntheses involving:
- Activation of substituted benzoic acids with isobutyl chloroformate (IBCF).
- Coupling with substituted benzylamines.
- Further functional group modifications such as Suzuki coupling for biphenyl derivatives or Corey–Chaykovsky reactions for ring expansions.
- Hydrolysis or esterification steps to obtain various analogs for structure-activity relationship studies.
Comparative Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Direct Amidation with DCC/IBCF | 2-Bromobenzoic acid, benzylamine, DCC or IBCF, DMAP, dry CH2Cl2 | Straightforward, widely used | Requires dry conditions, byproduct removal | 60–80 |
| Bromination of N-benzylbenzamide | NBS, benzoyl peroxide, CCl4, heat or light | Selective bromination post-amide formation | Radical side reactions possible | Moderate (50–70) |
| Cu-Catalyzed Microwave-Assisted | Cu(OAc)2·H2O, DBU, EtOH, microwave (130 °C, 20 min) | Rapid, high yield, tolerates substituents | Requires microwave setup | 75–90 |
| Multi-Step Functionalization | IBCF activation, substituted benzylamines, Suzuki coupling, etc. | Enables diverse derivatives | More complex, time-consuming | Variable (50–85) |
Detailed Research Findings and Analysis
- Yield and Efficiency : Microwave-assisted copper catalysis offers superior yields and shorter reaction times compared to classical amidation, making it suitable for library synthesis and rapid compound generation.
- Substituent Effects : Electron-rich and electron-poor benzylamine derivatives react well under copper-catalyzed conditions, with N-benzyl substituents giving better yields than N-aryl substituents in 2-bromobenzamide coupling.
- Purification : Flash column chromatography using petroleum ether/ethyl acetate mixtures is standard for isolating pure this compound products after synthesis.
- Industrial Relevance : Continuous flow photochemical bromination methods are employed industrially to produce brominated amides efficiently, though specific data on this compound production is limited.
- Functional Group Compatibility : The copper-catalyzed method tolerates a variety of functional groups, facilitating the synthesis of derivatives for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-bromobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions at room temperature.
Major Products
Nucleophilic Substitution: Formation of N-benzyl-2-azidobenzamide or N-benzyl-2-thiocyanatobenzamide.
Reduction: Formation of N-benzyl-2-aminobenzamide.
Oxidation: Formation of N-benzyl-2-carboxybenzamide.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-inflammatory Properties
Research has indicated that N-benzyl-2-bromobenzamide exhibits significant anti-inflammatory effects. A study demonstrated its ability to inhibit the production of interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced human gingival fibroblasts. Specifically, the compound inhibited IL-6 production by approximately 35.6% and PGE2 production by 75.6% at a concentration of 10 µg/ml, showing potential for treating chronic inflammatory conditions such as periodontal disease .
1.2 Inhibition of STAT3 Activity
Another notable application of this compound is its role in inhibiting signal transducer and activator of transcription 3 (STAT3). This pathway is often implicated in various cancers and inflammatory diseases. The compound was identified as a potential inhibitor in a library screening aimed at discovering new STAT3 inhibitors, highlighting its relevance in cancer research .
Synthetic Organic Chemistry Applications
2.1 Catalysis in Organic Reactions
This compound has been utilized as a substrate in various organic reactions, including domino reactions that combine multiple reaction steps into one process. For instance, it has been employed in domino Heck-Aza-Michael reactions to synthesize complex molecules efficiently . This application showcases its utility as a building block for more intricate chemical structures.
2.2 Synthesis of Hybrid Molecules
The compound has also been used in the synthesis of hybrid molecules that combine known pharmacophores with new scaffolds, enhancing the potential for developing novel therapeutic agents. Such hybrid molecules can exhibit improved biological activity compared to their individual components .
Data Table: Summary of Research Findings
Case Studies
4.1 Case Study: Anti-inflammatory Activity
In a controlled laboratory setting, researchers treated human gingival fibroblasts with this compound prior to LPS exposure. The results demonstrated a statistically significant reduction in inflammatory markers (IL-6 and PGE2), suggesting its potential utility in clinical settings for managing inflammation-related diseases .
4.2 Case Study: Development of STAT3 Inhibitors
A systematic approach was taken to design and screen compounds for their ability to inhibit STAT3 activity. This compound emerged as one of the promising candidates, exhibiting competitive inhibition characteristics that warrant further investigation into its mechanisms and therapeutic applications against cancers driven by aberrant STAT3 signaling .
Mechanism of Action
The mechanism of action of N-benzyl-2-bromobenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom and the benzyl group contribute to the compound’s binding affinity and specificity. The molecular targets and pathways involved vary depending on the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-bromobenzamide: Lacks the benzyl group, making it less hydrophobic and potentially less effective in certain applications.
N-benzylbenzamide: Lacks the bromine atom, which may reduce its reactivity in nucleophilic substitution reactions.
N-benzyl-4-bromobenzamide: The bromine atom is positioned at the fourth position, which may alter its chemical reactivity and biological activity
Uniqueness
N-benzyl-2-bromobenzamide is unique due to the presence of both the bromine atom and the benzyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the benzyl group increases its hydrophobicity and binding affinity in biological systems.
Biological Activity
N-benzyl-2-bromobenzamide is an organic compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 312.16 g/mol. The compound is characterized by a bromine atom at the second position of the benzene ring and a benzyl group attached to the nitrogen atom of the amide. It appears as a white solid with a melting point ranging from 167 to 169 °C, indicating its stability under standard laboratory conditions.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- Inhibition of Pro-inflammatory Mediators : Research indicates that this compound inhibits the production of interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in lipopolysaccharide-induced human gingival fibroblasts. These mediators play crucial roles in inflammatory responses, suggesting potential applications in treating inflammatory diseases.
- Enzyme Interaction : The compound has been shown to interact with cyclooxygenase enzymes, reducing nitric oxide production, which is critical in inflammatory processes. This interaction highlights its potential as an anti-inflammatory agent.
Biological Activity Summary
The biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits IL-6 and PGE2 production, potentially useful for inflammatory diseases. |
| Enzyme inhibition | Interacts with cyclooxygenase enzymes and reduces nitric oxide levels. |
| Potential therapeutic uses | May be explored for applications in treating conditions like arthritis or other inflammatory disorders. |
Case Studies and Research Findings
- Anti-inflammatory Studies : In vitro studies have demonstrated that this compound effectively reduces pro-inflammatory cytokines in cell models, indicating its potential role in therapeutic strategies against chronic inflammation.
- Synthesis and Derivative Studies : The compound can be synthesized through the direct condensation of 2-bromobenzoic acid with benzylamine, often using coupling agents like dicyclohexylcarbodiimide (DCC). This synthesis route allows for the creation of various derivatives that may exhibit distinct biological properties.
- Comparative Analysis with Similar Compounds : Comparative studies highlight how this compound's unique structural features enhance its reactivity and biological efficacy compared to similar compounds such as N-benzyl-4-chlorobenzamide and 4-bromobenzamide.
Q & A
Q. What are the standard synthetic routes for preparing N-benzyl-2-bromobenzamide, and how are intermediates purified?
Methodological Answer: A common approach involves coupling 2-bromobenzoic acid derivatives with benzylamine under activating conditions. For example, in a palladium-catalyzed cyclization, N-benzyl-2-bromobenzamide (50 mg, 0.17 mmol) was synthesized and purified via column chromatography (hexane/AcOEt, 1:1), yielding 77% of the product. Characterization by TLC (Rf = 0.68) and recrystallization ensures purity . Alternative methods include using coupling agents like EDCI/HOBt in anhydrous dichloromethane, followed by extraction and solvent evaporation.
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assign peaks using chemical shifts (e.g., δ 8.63 ppm for aromatic protons, δ 161.9 ppm for carbonyl carbons) and coupling constants (J = 7.9 Hz) to confirm regiochemistry .
- Mass Spectrometry (MS) : High-resolution FAB-MS (observed m/z 286.1209 vs. calculated 286.1231) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., monoclinic space group P2₁/a with β = 97.633°) .
Q. What solvents and reaction conditions are optimal for synthesizing this compound derivatives?
Methodological Answer: Polar aprotic solvents (e.g., DMF, DCM) are preferred for coupling reactions. Palladium-catalyzed cyclizations require inert atmospheres (N₂/Ar) and elevated temperatures (60–80°C). For example, Lawesson’s reagent in chlorobenzene at 135°C facilitates sulfur incorporation . Reaction progress should be monitored via TLC or LC-MS.
Advanced Research Questions
Q. How can contradictory NMR or crystallographic data for this compound derivatives be resolved?
Methodological Answer: Conflicting NMR data (e.g., unexpected splitting or integration) may arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:
- Variable-Temperature NMR : Identify rotameric equilibria by cooling samples to −40°C .
- 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons (e.g., NOE correlations between benzyl and aromatic protons) .
- X-ray Diffraction : Resolve ambiguities by comparing experimental bond lengths (e.g., C=O at 1.21 Å) with literature values for benzamides .
Q. What strategies improve yields in palladium-catalyzed cyclizations of this compound?
Methodological Answer: Optimization steps:
- Catalyst Screening : Compare Pd(OAc)₂, Pd(PPh₃)₄, or Buchwald-Hartwig catalysts for efficiency .
- Ligand Effects : Bulky ligands (e.g., XPhos) enhance steric control, reducing side reactions.
- Solvent Optimization : Use toluene or dioxane for better solubility of aryl halide intermediates.
- Additives : K₂CO₃ or Cs₂CO₃ as bases improve deprotonation kinetics .
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Electron-withdrawing groups (e.g., nitro, bromo) at the ortho position activate the aryl halide for oxidative addition to Pd(0). Computational studies (DFT) can map charge distribution on the benzamide ring. Experimentally, Hammett substituent constants (σ) correlate with reaction rates—electron-deficient substrates react faster in Suzuki-Miyaura couplings .
Q. What analytical workflows validate the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor decomposition via HPLC.
- Light Sensitivity Tests : Use amber vials and compare NMR spectra before/after UV exposure.
- Mass Balance Analysis : Quantify degradation products (e.g., dehalogenation or hydrolysis) using LC-HRMS .
Data Analysis & Experimental Design
Q. How should researchers design control experiments to rule out non-specific bioactivity in this compound derivatives?
Methodological Answer:
- Scaffold Hopping : Synthesize analogs with modified benzyl or bromo groups to isolate pharmacophoric elements .
- Counter-Screens : Test derivatives against unrelated targets (e.g., kinases) to assess selectivity.
- Sham Reactions : Run parallel reactions without catalysts or reagents to confirm observed activity isn’t artifact-driven .
Q. What statistical methods are appropriate for analyzing dose-response data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Nonlinear Regression : Fit IC₅₀ curves using software like GraphPad Prism (four-parameter logistic model).
- Multivariate Analysis : PCA or PLS regression identifies key physicochemical properties (logP, polar surface area) driving activity .
- Resampling Techniques : Bootstrap confidence intervals to assess robustness of SAR trends .
Crystallography & Structural Insights
Q. How does the crystal packing of this compound derivatives influence their physicochemical properties?
Methodological Answer: X-ray data (e.g., monoclinic P2₁/a with Z = 4) reveal intermolecular interactions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
